N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with an imidazole group and a carboxamide group, along with a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis
Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Imidazole Substitution: The imidazole group can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyridazine intermediate.
Chlorophenyl Group Introduction: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyrimidine-3-carboxamide: Similar structure but with a pyrimidine ring instead of pyridazine.
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyrazine-3-carboxamide: Features a pyrazine ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-3-1-2-4-11(10)17-14(21)12-5-6-13(19-18-12)20-8-7-16-9-20/h1-9H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYASWRTCPLPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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